

Boc-2-nitro-D-phenylalanine structure and chemical properties.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Boc-2-nitro-D-phenylalanine*

Cat. No.: *B558734*

[Get Quote](#)

An In-depth Technical Guide to **Boc-2-nitro-D-phenylalanine**

Overview

N- α -(tert-Butoxycarbonyl)-2-nitro-D-phenylalanine, commonly abbreviated as **Boc-2-nitro-D-phenylalanine**, is a crucial amino acid derivative employed extensively in synthetic organic chemistry.^{[1][2]} It belongs to the class of N-protected amino acids, where the alpha-amino group is reversibly blocked by a tert-butoxycarbonyl (Boc) group. This protection strategy is fundamental in peptide synthesis, preventing unwanted side reactions at the N-terminus during peptide chain elongation.^[3]

The molecule incorporates three key features: the D-enantiomer of phenylalanine, a Boc protecting group, and a nitro (NO_2) group at the ortho (2-position) of the phenyl ring. The Boc group provides stability and is easily removed under acidic conditions, a cornerstone of the Boc/benzyl strategy in solid-phase peptide synthesis (SPPS).^[4] The nitro functional group offers unique reactivity, serving as a handle for further chemical modifications, such as reduction to an amine for subsequent conjugation or cyclization reactions, making it a versatile building block in drug development and medicinal chemistry.^{[1][3][5]} This compound is particularly valuable for synthesizing bioactive peptides and targeted therapies, with applications in fields like oncology and neurology.^[1]

Chemical Structure and Properties

Chemical Structure

The structure consists of a D-phenylalanine backbone where the amino group is protected by a Boc moiety, and a nitro group is substituted at the C2 position of the aromatic side chain.

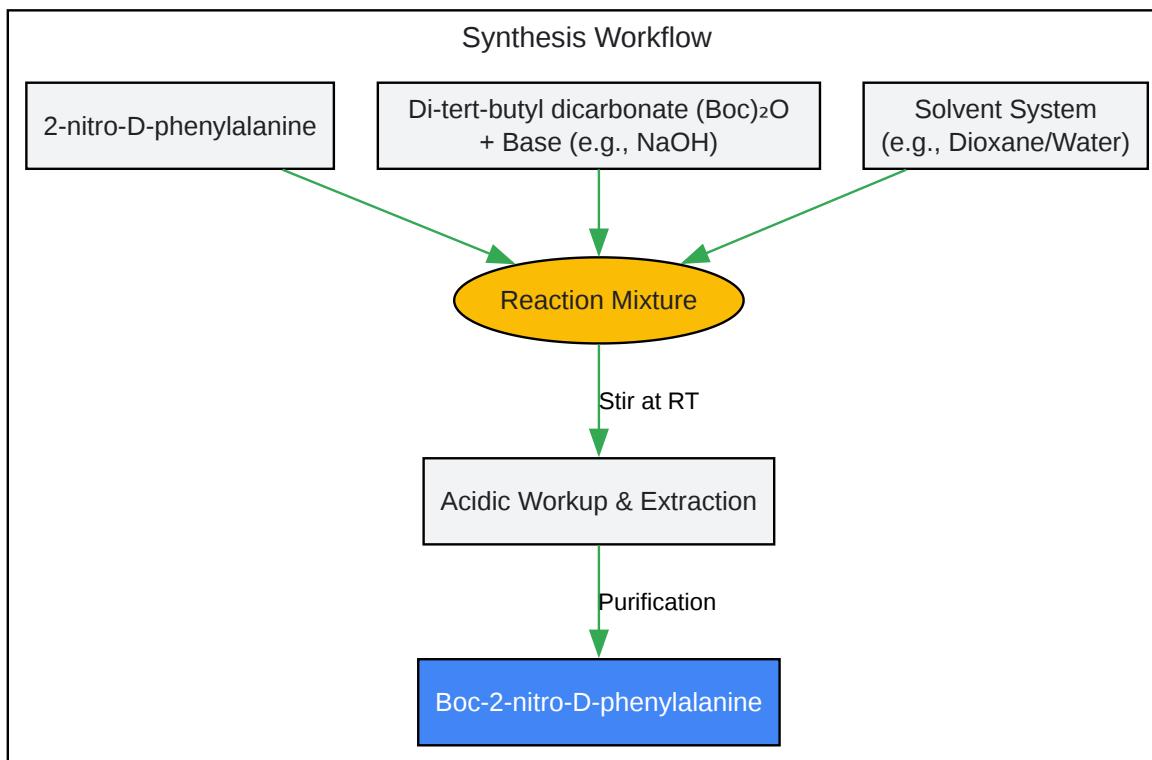
- IUPAC Name: (2R)-2-[(tert-butoxycarbonyl)amino]-3-(2-nitrophenyl)propanoic acid
- Synonyms: Boc-D-Phe(2-NO₂)-OH, Boc-o-nitro-D-Phe-OH[1][2]
- CAS Number: 478183-69-6[1][2][6]

Physicochemical Properties

The properties of **Boc-2-nitro-D-phenylalanine** are summarized in the table below. Its solubility in organic solvents and compatibility with standard coupling reagents make it highly suitable for synthetic applications.[1]

Property	Value	Reference
Molecular Formula	C ₁₄ H ₁₈ N ₂ O ₆	[1][2][6]
Molecular Weight	310.3 g/mol	[1][2][6]
Appearance	Off-white solid	[1][2]
Purity	≥ 97% (HPLC)	[1][2]
Melting Point	Data not available	
Solubility	Soluble in DMF, ethanol, ethyl acetate; Insoluble in water, petroleum ether.	[1][7]
Storage Conditions	Store at 0-8 °C for optimal stability.	[1][2]

Spectroscopic Data


Detailed experimental spectra for **Boc-2-nitro-D-phenylalanine** were not available in the searched literature. However, based on its structure and data from analogous compounds, the expected spectroscopic features are outlined below.

Technique	Expected Characteristics
¹ H NMR	Signals corresponding to the tert-butyl protons of the Boc group (~1.4 ppm), the α - and β -protons of the phenylalanine backbone (3.0-4.5 ppm), and the aromatic protons on the nitro-substituted phenyl ring (7.0-8.0 ppm).
¹³ C NMR	Resonances for the Boc carbonyl carbon (~155 ppm), the quaternary and methyl carbons of the Boc group (~80 and ~28 ppm respectively), the α -carbon (~55 ppm), β -carbon (~37 ppm), and the aromatic carbons.
IR Spectroscopy	Characteristic absorption bands for the N-H stretch (urethane), C=O stretches (urethane and carboxylic acid), and strong asymmetric and symmetric stretches for the NO ₂ group (~1520 cm ⁻¹ and ~1345 cm ⁻¹ respectively).
Mass Spectrometry	Expected [M-H] ⁻ ion at m/z 309.1 in negative ion mode or [M+H] ⁺ at m/z 311.1 in positive ion mode. Fragmentation would likely involve the loss of the Boc group (-100 Da).

Synthesis and Experimental Protocols

Synthesis of Boc-2-nitro-D-phenylalanine

The standard method for N-terminal protection of an amino acid is the reaction with di-tert-butyl dicarbonate (Boc₂O). This protocol outlines a general procedure adapted for the synthesis of **Boc-2-nitro-D-phenylalanine** from its unprotected precursor.

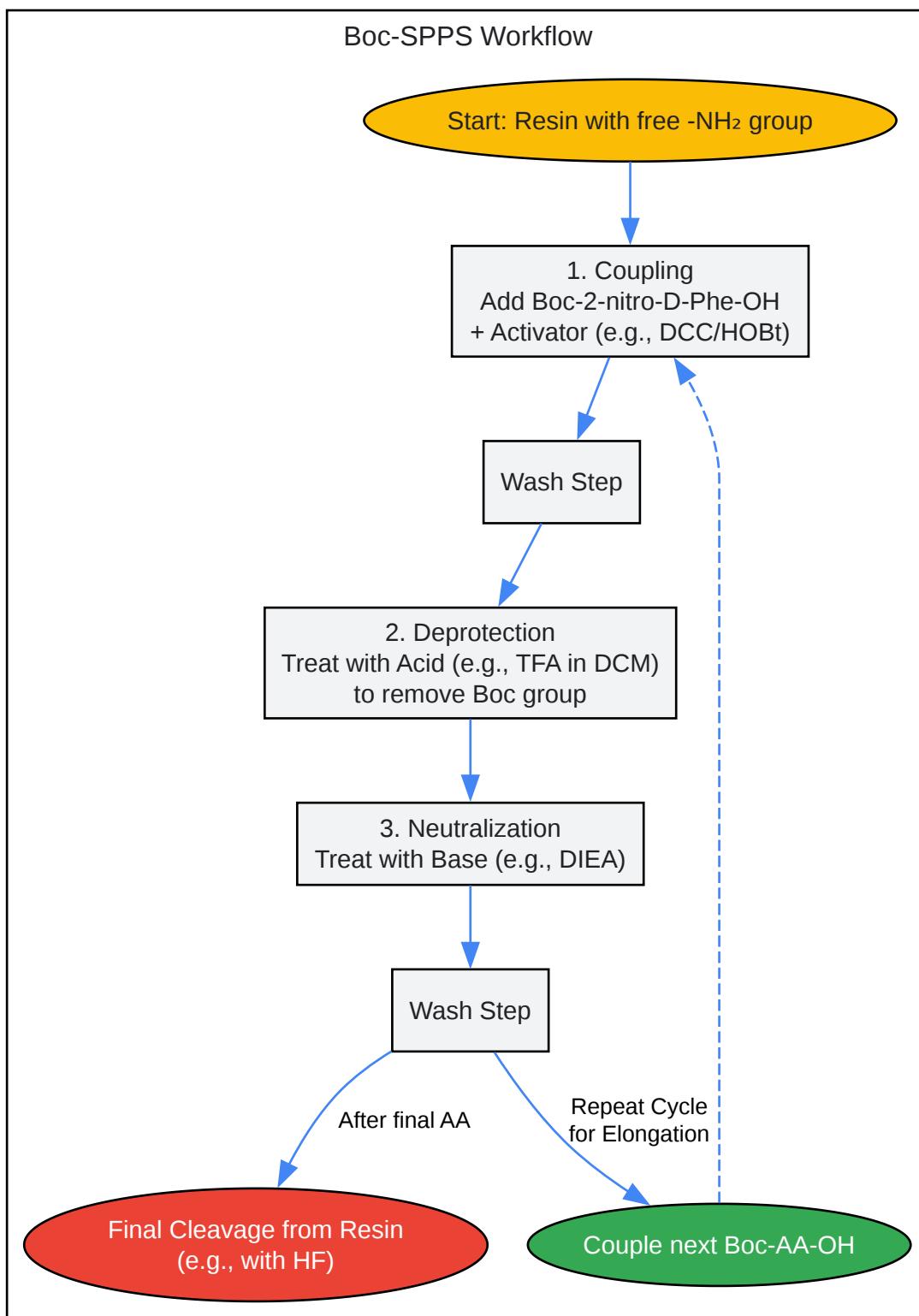
[Click to download full resolution via product page](#)

Figure 1: General workflow for the synthesis of **Boc-2-nitro-D-phenylalanine**.

Experimental Protocol for Boc Protection

This protocol is a representative method based on standard procedures for Boc protection of amino acids.[7][8]

- Dissolution: Dissolve 2-nitro-D-phenylalanine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 1N aqueous sodium hydroxide (NaOH) solution. Stir the mixture vigorously in an ice bath for 15-20 minutes until a clear solution is obtained.
- Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the reaction mixture dropwise while maintaining the temperature at 0-5 °C.
- Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours. Progress of the reaction can be monitored by Thin Layer Chromatography (TLC).


- **Workup:** Once the reaction is complete, concentrate the mixture under reduced pressure to remove the 1,4-dioxane. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like hexane to remove unreacted Boc₂O.
- **Acidification:** Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1N hydrochloric acid (HCl) or potassium bisulfate. A precipitate of the product should form.
- **Extraction:** Extract the product into an organic solvent such as ethyl acetate (3x).
- **Drying and Concentration:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
- **Purification:** If necessary, the product can be further purified by recrystallization or column chromatography to yield pure **Boc-2-nitro-D-phenylalanine**.

Applications in Research and Development

The primary application of **Boc-2-nitro-D-phenylalanine** is as a specialized building block in Solid-Phase Peptide Synthesis (SPPS).^{[1][4]}

Role in Solid-Phase Peptide Synthesis (SPPS)

In SPPS, an amino acid chain is assembled sequentially while anchored to an insoluble polymer support. The Boc group serves as a temporary protecting group for the N-terminus. The cycle involves coupling a Boc-protected amino acid to the free amine of the resin-bound chain, followed by the removal of the Boc group with an acid like trifluoroacetic acid (TFA) to expose a new amine for the next coupling step.^[4]

[Click to download full resolution via product page](#)

Figure 2: Role of a Boc-protected amino acid in the Solid-Phase Peptide Synthesis (SPPS) cycle.

Other Key Applications

- Drug Development: It is a building block for creating peptide-based pharmaceuticals, including enzyme inhibitors and targeted therapies. The nitro group can be used to modulate the electronic properties or serve as a precursor for other functional groups.[1][9]
- Bioconjugation: The compound can be incorporated into peptides that are later used in bioconjugation processes to link them to other molecules like imaging agents or drug delivery systems.[1]
- Neuroscience and Biochemistry: Utilized in the synthesis of specific peptide probes to study protein-ligand interactions and neurotransmitter systems.[1][10]

Safety and Handling

As with all laboratory chemicals, **Boc-2-nitro-D-phenylalanine** should be handled with appropriate care.

- Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.[6]
- Handling: Avoid direct contact with skin and eyes.[6] Avoid inhalation of dust. Use in a well-ventilated area or a fume hood.
- Disposal: Dispose of waste materials according to local, state, and federal regulations. Waste should be handled by a professional disposal company.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. chempep.com [chempep.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 478183-69-6|Boc-2-Nitro-D-phenylalanine|Boc-2-Nitro-D-phenylalanine|-范德生物科技公司 [bio-fount.com]
- 7. Page loading... [wap.guidechem.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. chemimpex.com [chemimpex.com]
- 10. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [Boc-2-nitro-D-phenylalanine structure and chemical properties.]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b558734#boc-2-nitro-d-phenylalanine-structure-and-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com